molecular formula C7H9FN2O2S B581645 N-(2-amino-5-fluorophenyl)methanesulfonamide CAS No. 1341599-69-6

N-(2-amino-5-fluorophenyl)methanesulfonamide

Cat. No. B581645
M. Wt: 204.219
InChI Key: RWXSHEPMWDRBNR-UHFFFAOYSA-N
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Description

N-(2-amino-5-fluorophenyl)methanesulfonamide (AFMS) is a fluorinated sulfonamide derivative of an aromatic amine. It is a widely used chemical that has many applications in a variety of fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. AFMS is a versatile molecule that has a variety of properties that make it useful for a wide range of applications.

Scientific Research Applications

  • Synthesis and Biological Activity in HMG-CoA Reductase Inhibition : A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The study found one compound to be a potent cholesterol biosynthesis inhibitor, significantly more effective than lovastatin and pravastatin (Watanabe et al., 1997).

  • Fluorometric Analysis for Soterenol and Mesuprine : Research on methanesulfonanilides, which are bioisosteric with adrenergic catecholamines, demonstrated that they form fluorescent species when subjected to the trihydroxyindole reaction. This finding suggests a potential for developing a fluorometric analysis method for these compounds (Kensler et al., 1976).

  • Inhibition of 5-Lipoxygenase : A study on N-(5-substituted) thiophene-2-alkylsulfonamides showed that these compounds are potent inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. The compounds displayed dose-dependent inhibition and significant anti-inflammatory activity in animal models (Beers et al., 1997).

  • Chemoselective N-Acylation Reagents : Research into N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored their use as N-acylation reagents, showing good chemoselectivity. This work contributes to the understanding of structure-reactivity relationships in chemical synthesis (Kondo et al., 2000).

  • Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, an enzyme relevant in cancer research. This study highlights the importance of metal interactions in enzyme inhibition (Huang et al., 2006).

  • Cyclooxygenase-2 (COX-2) Inhibition : Research on 1,5-diarylpyrazole derivatives showed that the addition of a methanesulfonamide group significantly enhances COX-2 inhibitory activity, leading to potent and selective inhibitors. This finding is relevant for anti-inflammatory drug development (Singh et al., 2004).

  • Theoretical Calculations for Antioxidant Activity : A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to the understanding of their antioxidant activity (Xue et al., 2022).

  • Sulfur-Containing Derivatives for Hypertension Treatment : A study on N-methanesulfonyl derivatives of β-phenethylamine, such as (+)-amphetamine, found that certain derivatives significantly lowered blood pressure in hypertensive rats, indicating potential therapeutic applications (Foye et al., 1971).

  • Proton-Donating Ability of Trifluoro-N-(2-phenylacetyl)methanesulfonamide : Research on the structure and proton-donating ability of this compound showed that it exists in the form of two conformers and is a stronger hydrogen bond donor than related compounds, which is significant for understanding molecular interactions (Oznobikhina et al., 2009).

properties

IUPAC Name

N-(2-amino-5-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXSHEPMWDRBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-5-fluorophenyl)methanesulfonamide

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